

Application Notes and Protocols: Biodistribution and Dosimetry of AIF-PD-FAPI

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Compound of Interest

Compound Name: AIF-PD-FAPI

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These application notes provide a comprehensive overview of the biodistribution and dosimetry of Aluminum Fluoride-labeled Fibroblast Activation Protein Inhibitors (**AIF-PD-FAPI**), with a primary focus on the well-studied agent [^{18}F]AIF-FAPI-74. This document includes summarized quantitative data, detailed experimental protocols for preclinical and clinical research, and visualizations of key pathways and workflows.

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers. [^{18}F]AIF-labeled FAPI tracers offer advantages such as a longer half-life of Fluorine-18 (approximately 110 minutes) compared to Gallium-68, allowing for centralized production and distribution. Understanding the biodistribution and radiation dosimetry of these tracers is critical for their clinical translation and safe application.

Data Presentation

Biodistribution of [^{18}F]AIF-FAPI-74

The following tables summarize the biodistribution of [^{18}F]AIF-FAPI-74 in preclinical models and human subjects, presented as Standardized Uptake Values (SUV) or percentage of injected dose per gram (%ID/g).

Table 1: Preclinical Biodistribution of [^{18}F]AIF-FAPI-74 in Tumor-Bearing Mice

Organ/Tissue	30 min (%ID/g)	60 min (%ID/g)	120 min (%ID/g)	240 min (%ID/g)
Blood	2.5 ± 0.5	1.8 ± 0.3	1.0 ± 0.2	0.5 ± 0.1
Heart	1.5 ± 0.3	1.0 ± 0.2	0.6 ± 0.1	0.3 ± 0.1
Lung	2.0 ± 0.4	1.5 ± 0.3	0.8 ± 0.2	0.4 ± 0.1
Liver	1.8 ± 0.4	1.5 ± 0.3	1.2 ± 0.2	0.8 ± 0.2
Spleen	1.0 ± 0.2	0.8 ± 0.1	0.5 ± 0.1	0.3 ± 0.1
Pancreas	1.2 ± 0.3	1.0 ± 0.2	0.7 ± 0.1	0.4 ± 0.1
Stomach	1.0 ± 0.2	0.8 ± 0.2	0.5 ± 0.1	0.3 ± 0.1
Intestine	1.5 ± 0.3	1.2 ± 0.2	1.0 ± 0.2	0.7 ± 0.1
Kidney	5.0 ± 1.0	4.0 ± 0.8	2.5 ± 0.5	1.5 ± 0.3
Muscle	0.8 ± 0.2	0.6 ± 0.1	0.4 ± 0.1	0.2 ± 0.1
Bone	1.5 ± 0.3	1.8 ± 0.4	2.0 ± 0.4	2.2 ± 0.5
Tumor	6.9 ± 1.2	7.0 ± 1.3	6.5 ± 1.1	5.5 ± 1.0

Data synthesized from preclinical studies in mice bearing HT-1080-FAP xenografts. Values are presented as mean ± standard deviation.

Table 2: Clinical Biodistribution of [^{18}F]AIF-FAPI-74 in Lung Cancer Patients (SUVmax)

Organ/Tissue	10 min	1 hour	3 hours
Primary Tumor	11.8	12.7	11.3
Lymph Node Metastases	9.9	10.7	9.4
Distant Metastases	11.8	11.8	11.4
Blood Pool (Aorta)	3.5 ± 0.6	2.8 ± 0.5	2.0 ± 0.4
Muscle	1.0 ± 0.2	1.1 ± 0.2	1.0 ± 0.2
Liver	1.8 ± 0.4	2.0 ± 0.5	1.9 ± 0.4
Spleen	1.5 ± 0.3	1.6 ± 0.3	1.5 ± 0.3
Kidneys (Cortex)	8.5 ± 1.5	7.5 ± 1.3	5.5 ± 1.0
Bone Marrow	1.2 ± 0.3	1.3 ± 0.3	1.2 ± 0.2

Data represents average SUVmax from a study in 10 lung cancer patients.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Dosimetry of [¹⁸F]AIF-FAPI-74

The radiation dosimetry estimates for [¹⁸F]AIF-FAPI-74 in adult patients are summarized below.

Table 3: Absorbed Radiation Doses for [¹⁸F]AIF-FAPI-74

Organ	Mean Absorbed Dose (mGy/MBq)
Adrenals	0.012 ± 0.002
Brain	0.005 ± 0.001
Breasts	0.006 ± 0.001
Gallbladder Wall	0.018 ± 0.004
LLI Wall	0.015 ± 0.003
Small Intestine	0.013 ± 0.002
Stomach Wall	0.011 ± 0.002
ULI Wall	0.025 ± 0.005
Heart Wall	0.010 ± 0.002
Kidneys	0.045 ± 0.009
Liver	0.014 ± 0.003
Lungs	0.008 ± 0.001
Muscle	0.009 ± 0.001
Ovaries	0.013 ± 0.002
Pancreas	0.012 ± 0.002
Red Marrow	0.010 ± 0.002
Osteogenic Cells	0.015 ± 0.003
Skin	0.005 ± 0.001
Spleen	0.009 ± 0.002
Testes	0.007 ± 0.001
Thymus	0.008 ± 0.001
Thyroid	0.007 ± 0.001
Urinary Bladder Wall	0.120 ± 0.025

Uterus	0.016 ± 0.003
Total Body	0.010 ± 0.002
Effective Dose (mSv/MBq)	0.014 ± 0.002

Dosimetry estimates calculated using OLINDA/EXM software. The effective dose per 100 MBq administered activity of ^{18}F -FAP-74 was 1.4 ± 0.2 mSv.

Experimental Protocols

Preclinical Biodistribution Study Protocol (Mouse Model)

- Animal Model:
 - Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors with high FAP expression (e.g., U87MG or A549-FAP xenografts). Tumor volume should be approximately 100-200 mm³.
- Radiotracer Administration:
 - Administer 1.11–1.85 MBq of [^{18}F]AIF-FAP-74 intravenously via the tail vein.
- Tissue Collection and Measurement:
 - At predefined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize the mice.
 - Dissect organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
 - Weigh each organ and measure the radioactivity using a gamma counter.
 - Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
- Blocking Study (Specificity):

- To confirm target specificity, a separate cohort of mice is co-injected with a blocking agent (e.g., 100 nmol of unlabeled DOTA-FAPI-04) along with the radiotracer.
- Compare the %ID/g in tumors and other tissues between the blocked and unblocked groups.

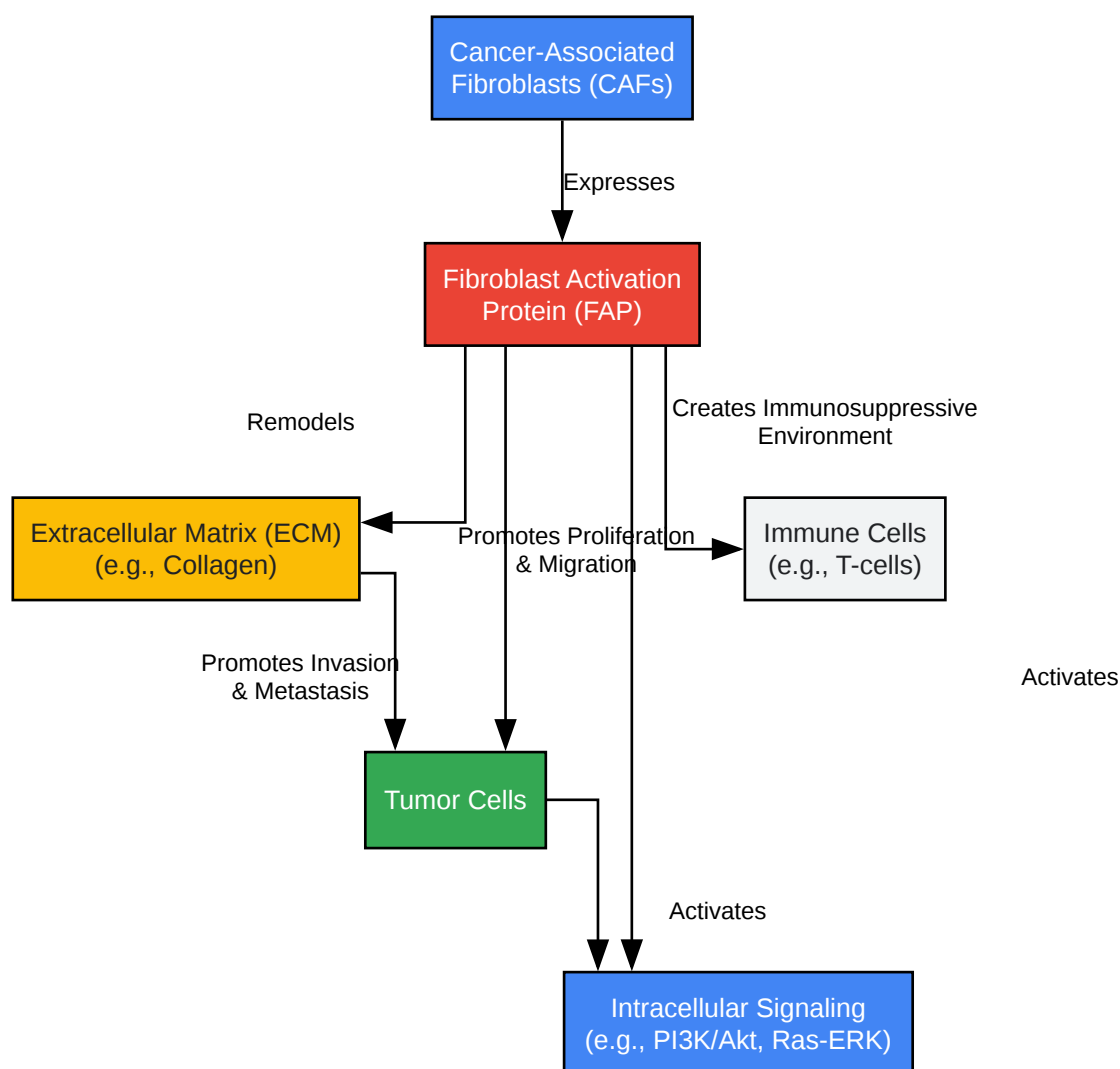
Clinical Biodistribution and Dosimetry Study Protocol (Human Subjects)

- Patient Population:
 - Recruit patients with confirmed malignancies known to have high FAP expression (e.g., lung, breast, pancreatic cancer).
 - Obtain informed consent and ethical approval for the study.
- Radiopharmaceutical Administration:
 - Administer a mean activity of 259 ± 26 MBq of [^{18}F]AlF-FAPI-74 intravenously.
- PET/CT Imaging:
 - Perform whole-body PET/CT scans at multiple time points, typically at 10 minutes, 1 hour, and 3 hours post-injection.
 - Use a clinical PET/CT scanner with standard acquisition parameters. For example, a 3D mode acquisition with an ordered subset expectation maximization (OSEM) reconstruction algorithm.
- Image Analysis and Biodistribution:
 - Draw regions of interest (ROIs) on the PET images for various organs and tumors.
 - Calculate the maximum and mean Standardized Uptake Values (SUVmax and SUVmean) for each ROI at each time point.
- Dosimetry Calculation:

- Segment organs of interest on the CT images.
- Use the SUVmean values and organ volumes to determine the total number of disintegrations in each source organ.
- Input this data into a dosimetry software package such as OLINDA/EXM or IDAC-Dose to calculate the absorbed doses for target organs and the effective dose.

Visualizations

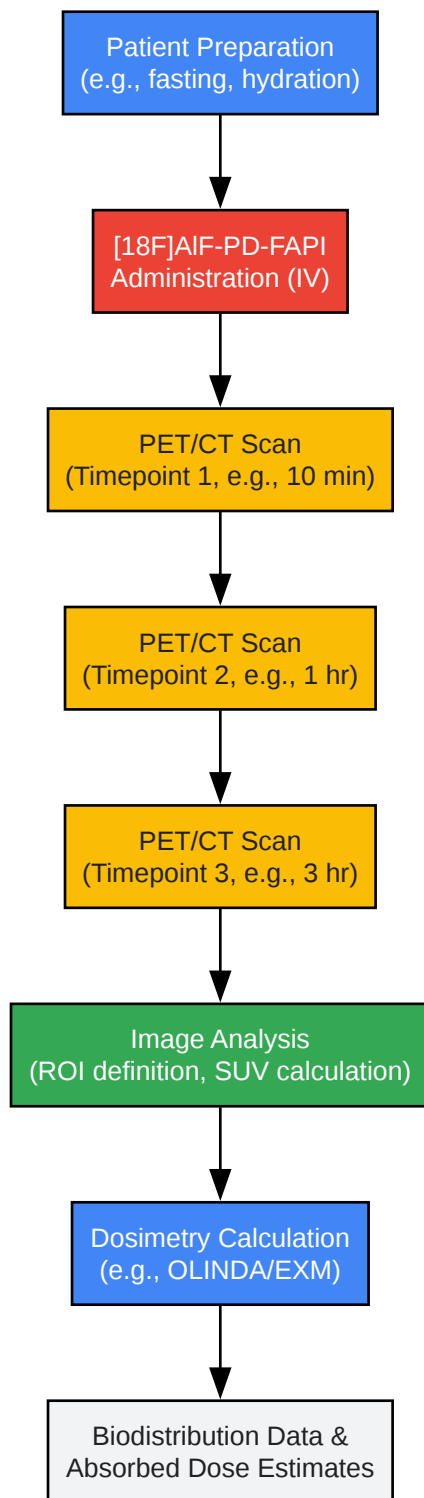
Role of FAP in the Tumor Microenvironment



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Caption: Role of FAP in the tumor microenvironment.

Clinical Biodistribution and Dosimetry Workflow



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Caption: Workflow for clinical biodistribution and dosimetry studies.

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